molecular formula C12H7Br B6167691 2-bromo-6-ethynylnaphthalene CAS No. 2279122-07-3

2-bromo-6-ethynylnaphthalene

Cat. No.: B6167691
CAS No.: 2279122-07-3
M. Wt: 231.1
InChI Key:
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Description

2-Bromo-6-ethynylnaphthalene: is an organic compound with the molecular formula C12H7Br . It is a derivative of naphthalene, where a bromine atom is substituted at the second position and an ethynyl group is substituted at the sixth position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 6-ethynylnaphthalene: The synthesis of 2-bromo-6-ethynylnaphthalene can be achieved by brominating 6-ethynylnaphthalene using bromine in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the second position.

    Sonogashira Coupling: Another method involves the Sonogashira coupling reaction, where 2-bromo-naphthalene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is followed by deprotection of the trimethylsilyl group to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-6-ethynylnaphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in various coupling reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

    Oxidation Reactions: The ethynyl group in this compound can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bromine: Used in the bromination process to introduce the bromine atom.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.

Major Products Formed:

    Substituted Naphthalenes: Formed through substitution reactions.

    Coupled Products: Formed through coupling reactions with various aromatic or aliphatic partners.

    Carbonyl Compounds: Formed through oxidation of the ethynyl group.

Scientific Research Applications

Chemistry: 2-Bromo-6-ethynylnaphthalene is used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly valuable in the synthesis of polycyclic aromatic hydrocarbons and other naphthalene derivatives.

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties make it suitable for use in electronic and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-bromo-6-ethynylnaphthalene in chemical reactions typically involves the activation of the bromine atom or the ethynyl group. In substitution reactions, the bromine atom can be displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the ethynyl group can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Comparison with Similar Compounds

    2-Bromo-6-methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethynyl group.

    2-Bromo-6-ethoxynaphthalene: Similar in structure but with an ethoxy group instead of an ethynyl group.

    2-Bromo-6-aminonaphthalene: Similar in structure but with an amino group instead of an ethynyl group.

Uniqueness: 2-Bromo-6-ethynylnaphthalene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. This makes it particularly useful in the synthesis of conjugated systems and materials with specific electronic characteristics.

Properties

IUPAC Name

2-bromo-6-ethynylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFEZJXFRMQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2279122-07-3
Record name 2-bromo-6-ethynylnaphthalene
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